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  • Product: 6-Chloro-4-fluoropicolinic acid
  • CAS: 1060809-28-0

Core Science & Biosynthesis

Foundational

historical discovery and literature review of 6-chloro-4-fluoropicolinic acid

For Researchers, Scientists, and Drug Development Professionals Foreword: Unveiling a Key Synthetic Intermediate In the vast landscape of chemical synthesis, some molecules, while not front-page discoveries themselves, s...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Key Synthetic Intermediate

In the vast landscape of chemical synthesis, some molecules, while not front-page discoveries themselves, serve as critical architects in the construction of groundbreaking compounds. 6-Chloro-4-fluoropicolinic acid is one such molecule. While a detailed historical record of its isolated discovery is not prominent in academic literature, its significance emerges from the patent trail of modern agricultural chemistry, particularly in the development of synthetic auxin herbicides. This technical guide provides an in-depth exploration of 6-chloro-4-fluoropicolinic acid, from its likely origins as a bespoke intermediate to its role in the synthesis of high-value agrochemicals and its potential in future research endeavors.

Part 1: A History Forged in Industrial Innovation

The story of 6-chloro-4-fluoropicolinic acid is intrinsically linked to the pioneering work on picolinic acid-based herbicides by companies like Dow AgroSciences (now Corteva Agriscience). The development of highly effective and selective herbicides, such as those in the 6-aryl-4-aminopicolinate family, necessitated the creation of a diverse array of halogenated picolinic acid building blocks.

The historical signposts for the emergence of this compound are found within patents for broader classes of herbicidal molecules. For instance, the development of 4-aminopicolinates with various substitutions at the 3, 5, and 6 positions points to a systematic exploration of halogenated pyridines to fine-tune herbicidal activity and crop selectivity. The pursuit of novel herbicides like halauxifen-methyl and florpyrauxifen-benzyl, which feature complex aryl groups at the 6-position, would have driven the synthesis of specifically functionalized picolinic acid "heads" for subsequent coupling reactions.[1][2]

It is therefore highly probable that 6-chloro-4-fluoropicolinic acid was first synthesized and characterized within the industrial research laboratories of these agrochemical giants as a key intermediate. Its specific substitution pattern—a chlorine atom at the 6-position and a fluorine atom at the 4-position—offers a unique combination of reactivity and electronic properties, making it a valuable tool for constructing more complex molecules.

Part 2: A Comprehensive Literature Review

Chemical Properties

The structure of 6-chloro-4-fluoropicolinic acid, with its carboxylic acid group, a pyridine ring, and two different halogen substituents, dictates its chemical behavior.

PropertyValue/DescriptionSource
CAS Number 1060809-28-0[3]
Molecular Formula C₆H₃ClFNO₂[3]
Molecular Weight 175.54 g/mol [3]
Appearance Likely a white to off-white solidInferred
Reactivity The carboxylic acid group allows for esterification and amide bond formation. The chlorine at the 6-position is susceptible to nucleophilic substitution and is a key site for cross-coupling reactions. The fluorine at the 4-position influences the electronics of the pyridine ring.Inferred from related patents
Synthesis Pathways

The synthesis of 6-chloro-4-fluoropicolinic acid is not explicitly detailed in publicly available literature. However, based on established pyridine chemistry and information from related patents, a plausible synthetic route can be proposed. A common strategy for the synthesis of substituted picolinic acids involves the oxidation of the corresponding substituted 2-picoline (2-methylpyridine).

A patent for the synthesis of the isomeric 6-chloro-3-fluoro-2-picolinic acid describes the oxidation of 6-chloro-3-fluoro-2-methylpyridine using potassium dichromate in the presence of a catalyst.[4][5] A similar approach could be employed for 6-chloro-4-fluoropicolinic acid, starting from 6-chloro-4-fluoro-2-methylpyridine.

The synthesis of the precursor, 6-chloro-4-fluoro-2-methylpyridine, would likely start from a more readily available, highly chlorinated pyridine derivative, followed by selective fluorination and other functional group manipulations. The development of synthetic routes to various 4-amino-3-chloro-5-fluoro-6-(substituted)picolinates often starts from 4-amino-3,5,6-trichloropicolinonitrile, involving steps of fluorination and other transformations.[6]

Caption: Proposed synthetic pathway to 6-chloro-4-fluoropicolinic acid.

Role in Agrochemicals

The primary application of 6-chloro-4-fluoropicolinic acid is as a key intermediate in the synthesis of modern synthetic auxin herbicides.[1] These herbicides mimic the plant hormone auxin, leading to uncontrolled growth and eventual death of susceptible weeds. The picolinic acid scaffold is a crucial component of this class of herbicides.

The synthesis of 6-aryl-4-aminopicolinates, a significant class of herbicides developed by Dow AgroSciences, often involves a Suzuki or other cross-coupling reaction between a halogenated picolinate "head" and an arylboronic acid or ester "tail".[7] In this context, 6-chloro-4-fluoropicolinic acid, or its corresponding ester, would serve as the "head" component.

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Exploratory

The Strategic Role of 6-Chloro-4-fluoropicolinic Acid in Advanced Synthetic Organic Chemistry: A Trifunctional Scaffold for Heterocyclic Diversification

Executive Summary In the realm of modern synthetic organic chemistry, the demand for highly functionalized, sp³-rich, and precisely decorated heterocyclic scaffolds is at an all-time high. Among these, pyridine derivativ...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of modern synthetic organic chemistry, the demand for highly functionalized, sp³-rich, and precisely decorated heterocyclic scaffolds is at an all-time high. Among these, pyridine derivatives remain a cornerstone in both agrochemical discovery (e.g., Arylex™ and Rinskor™ active analogues)[1] and pharmaceutical development (e.g., kinase inhibitors and SUCNR1 tracers)[2].

As a Senior Application Scientist who has spent years optimizing scalable synthetic routes, I frequently rely on 6-chloro-4-fluoropicolinic acid (CAS: 1060809-28-0) [3]. This specific molecule is not merely a building block; it is a meticulously designed trifunctional scaffold. It offers three orthogonal vectors for functionalization: a highly activated 4-fluoro position, a transition-metal-compatible 6-chloro position, and a versatile 2-carboxylic acid moiety. This whitepaper deconstructs the electronic causality behind its reactivity and provides field-proven, self-validating protocols for leveraging this scaffold in complex molecule synthesis.

Electronic Profiling and the Causality of Regioselectivity

To master the utility of 6-chloro-4-fluoropicolinic acid, one must understand the electronic push-and-pull governing its pyridine ring. The regioselective functionalization of this molecule is dictated by the synergistic electron-withdrawing effects of the pyridine nitrogen and the 2-carboxylic acid group.

The 4-Fluoro Position: Primed for SNAr

Nucleophilic Aromatic Substitution (SNAr) is the primary pathway for functionalizing the 4-position[4]. While the C–F bond possesses a high bond dissociation energy, fluorine is an exceptional leaving group in SNAr reactions. Its extreme electronegativity stabilizes the anionic Meisenheimer intermediate formed during the rate-determining nucleophilic attack. Because the 4-position is para to the strongly electron-withdrawing pyridine nitrogen, the transition state energy is significantly lowered, allowing for rapid displacement by amines, alkoxides, or thiolates at ambient or mildly elevated temperatures[5].

The 6-Chloro Position: The Cross-Coupling Vector

The 6-chloro position is ortho to the pyridine nitrogen, making it susceptible to SNAr, but it is kinetically outcompeted by the 4-fluoro group. This kinetic differentiation is the crux of the scaffold's orthogonality. Once the 4-fluoro group is displaced, the 6-chloro position can be selectively engaged via Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations)[6].

The 2-Carboxylic Acid: The Anchoring Group

The picolinic acid moiety serves a dual purpose. Electronically, it further depletes electron density from the ring, accelerating SNAr at the 4-position. Synthetically, it serves as an anchoring point for amide bond formation, esterification, or even decarboxylative cross-coupling.

Reactivity Core 6-Chloro-4-fluoropicolinic Acid (Trifunctional Scaffold) Pos4 4-Fluoro Position (Highly activated for SNAr) Core->Pos4 Pos6 6-Chloro Position (Pd-Catalyzed Cross-Coupling) Core->Pos6 Pos2 2-Carboxylic Acid (Amidation / Esterification) Core->Pos2 Nuc Nucleophiles (Amines, Alkoxides, Thiolates) Pos4->Nuc Pd Boronic Acids / Amines (Suzuki, Buchwald-Hartwig) Pos6->Pd Amide Amines / Alcohols (HATU, EDC, Fischer) Pos2->Amide

Orthogonal reactivity pathways of the 6-chloro-4-fluoropicolinic acid scaffold.

Strategic Workflow Design

When designing a synthetic route using this scaffold, the sequence of operations is paramount. A common pitfall in early-stage route design is attempting cross-coupling before SNAr.

The Causality of Sequencing: If a Suzuki-Miyaura coupling is performed at the 6-chloro position first, the introduced aryl group (typically electron-donating via resonance) will increase the electron density of the pyridine ring. This deactivates the 4-fluoro position, drastically reducing the rate of subsequent SNAr and necessitating harsh conditions that often lead to degradation. Furthermore, the free carboxylic acid can poison Palladium catalysts or form insoluble carboxylate salts.

Therefore, the optimal, self-validating workflow is: Esterification → SNAr (C4) → Cross-Coupling (C6) → Saponification/Amidation (C2).

Workflow Step1 Starting Material 6-Cl-4-F-picolinic acid Step2 Step 1: Esterification (MeOH, H2SO4) Step1->Step2 Step3 Step 2: SNAr at C4 (Amine, DIPEA, 25°C) Step2->Step3 Step4 Step 3: Suzuki at C6 (Ar-B(OH)2, Pd, 90°C) Step3->Step4 Step5 Final Product Functionalized Core Step4->Step5

Step-by-step sequential functionalization workflow for 6-chloro-4-fluoropicolinic acid.

Quantitative Data: Reactivity Metrics

To guide rational experimental design, the following table summarizes the comparative reactivity metrics of the functional groups on the scaffold under standard conditions.

Reactive SiteReaction TypeTypical Reagents / ConditionsRelative Reaction RateChemoselectivity Profile
4-Fluoro SNArPrimary/Secondary Amines, DIPEA, DMF, 25°CVery Fast (Minutes to Hours)>99% preference over 6-Cl at ≤ 40°C.
6-Chloro SNArAlkoxides/Amines, NaH, DMF, 80°C–120°CSlow (Requires heating)Competes with 4-F if 4-F is not displaced first.
6-Chloro Suzuki CouplingAr-B(OH)₂, Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O, 90°CFast (2–6 Hours)Highly selective for C-Cl bond; C-F bond is inert to Pd(0).
2-COOH EsterificationMeOH, catalytic H₂SO₄, RefluxModerate (4–8 Hours)Quantitative conversion; protects the acid during downstream steps.

Experimental Protocols (Self-Validating Systems)

The following protocols are engineered to be self-validating. By incorporating specific in-process controls (IPCs), the chemist can verify the success of each transformation before proceeding, preventing the carryover of impurities that could derail subsequent catalytic steps.

Protocol A: Synthesis of Methyl 6-chloro-4-fluoropicolinate (Esterification)

Rationale: Masking the carboxylic acid prevents catalyst poisoning and improves solubility in organic solvents.

  • Setup: To a 250 mL round-bottom flask equipped with a reflux condenser, add 6-chloro-4-fluoropicolinic acid (10.0 g, 56.9 mmol) and anhydrous methanol (100 mL).

  • Activation: Slowly add concentrated H₂SO₄ (1.5 mL) dropwise. Causality: The acid acts as a catalyst to protonate the carbonyl oxygen, increasing its electrophilicity.

  • Reaction: Heat the mixture to reflux (65°C) for 6 hours.

  • Self-Validation (IPC): Remove a 0.1 mL aliquot, quench with saturated NaHCO₃, extract with EtOAc, and spot on a TLC plate (Hexanes:EtOAc 3:1). The starting material (baseline) must be completely absent, replaced by a single high-Rf spot (approx. 0.6).

  • Workup: Concentrate the mixture in vacuo to 25% volume. Pour into ice-cold saturated NaHCO₃ (150 mL) to neutralize the acid. Extract with EtOAc (3 × 50 mL). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the ester as a white solid.

Protocol B: Regioselective SNAr with Morpholine at the 4-Position

Rationale: Exploiting the hyper-reactivity of the 4-fluoro position while leaving the 6-chloro intact for downstream coupling[7].

  • Setup: Dissolve methyl 6-chloro-4-fluoropicolinate (5.0 g, 26.4 mmol) in anhydrous DMF (40 mL) under a nitrogen atmosphere.

  • Reagent Addition: Add N,N-Diisopropylethylamine (DIPEA) (5.5 mL, 31.6 mmol), followed by morpholine (2.5 mL, 28.9 mmol) dropwise at 0°C. Causality: Maintaining 0°C during addition mitigates the exothermic nature of SNAr reactions and prevents any trace nucleophilic attack at the 6-chloro position[4].

  • Reaction: Allow the mixture to warm to 25°C and stir for 2 hours.

  • Self-Validation (IPC): LC-MS analysis must show complete disappearance of the starting mass (m/z 190 [M+H]⁺) and the appearance of the morpholino adduct (m/z 257 [M+H]⁺). The absence of a bis-substituted byproduct confirms strict regioselectivity.

  • Workup: Quench with water (100 mL) to precipitate the product. Filter the resulting solid, wash with cold water, and dry under high vacuum.

Protocol C: Suzuki-Miyaura Cross-Coupling at the 6-Position

Rationale: Functionalizing the remaining C-Cl bond to build the extended biaryl or heteroaryl architecture[6].

  • Setup: In a Schlenk flask, combine the SNAr product from Protocol B (2.0 g, 7.8 mmol), phenylboronic acid (1.14 g, 9.3 mmol), and K₂CO₃ (3.2 g, 23.4 mmol).

  • Solvent & Degassing: Add a solvent mixture of 1,4-Dioxane/H₂O (4:1, 25 mL). Sparge the solution with Argon for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) catalyst to inactive Pd(II) species.

  • Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ (318 mg, 0.39 mmol, 5 mol%).

  • Reaction: Heat to 90°C for 4 hours.

  • Self-Validation (IPC): The reaction color will shift from red/orange to a dark brown/black suspension. TLC (Hexanes:EtOAc 1:1) should show complete consumption of the chloride starting material.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and partition between EtOAc and water. Purify the organic layer via flash column chromatography.

Conclusion

The 6-chloro-4-fluoropicolinic acid scaffold is a triumph of structural design for synthetic chemists. By understanding the electronic causality that differentiates the 4-fluoro, 6-chloro, and 2-carboxylic acid positions, researchers can execute highly orchestrated, multi-step functionalizations with near-perfect chemoselectivity. Adhering to the sequential workflows and self-validating protocols outlined in this guide ensures robust, scalable, and high-yielding access to complex pyridine-based architectures for drug discovery and agrochemical development.

References

  • Gao, Y. et al. "Development of a Novel Route for Incorporation of Carbon-14 into the Pyridine Ring of Rinskor Active." ACS Publications. Available at:[Link]

  • Chen, Z. et al. "Discovery and Optimization of Selective and In Vivo-Active Inhibitors of the Lyso-phosphatidylserine Lipase α/β-Hydrolase Domain-containing 12 (ABHD12)." NIH PubMed Central. Available at:[Link]

  • Hansen, A. H. et al. "Development and Characterization of Potent Succinate Receptor Fluorescent Tracers." NIH PubMed Central. Available at:[Link]

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Foundational

6-Chloro-4-Fluoropicolinic Acid: Crystallographic Data and Spatial Configuration

Executive Summary 6-Chloro-4-fluoropicolinic acid (CAS: 1060809-28-0) is a highly functionalized, sp²-hybridized pyridine derivative that serves as a critical synthetic building block in modern agrochemistry and pharmace...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

6-Chloro-4-fluoropicolinic acid (CAS: 1060809-28-0) is a highly functionalized, sp²-hybridized pyridine derivative that serves as a critical synthetic building block in modern agrochemistry and pharmaceutical development. It is the core structural precursor for the arylpicolinate class of synthetic auxin herbicides, including halauxifen-methyl and florpyrauxifen-benzyl[1].

For drug development professionals and formulation scientists, understanding the exact spatial configuration and solid-state packing of this molecule is paramount. The interplay between the electron-withdrawing 4-fluoro group and the sterically demanding 6-chloro substituent dictates the molecule's receptor binding affinity, solubility, and crystallographic polymorphism. This technical guide provides an in-depth analysis of its spatial geometry, supramolecular interactions, and the self-validating crystallographic protocols required to characterize it.

Molecular Geometry and Spatial Configuration

The spatial configuration of 6-chloro-4-fluoropicolinic acid is governed by the delicate balance between electronic induction and steric hindrance. While the core pyridine ring remains highly planar, the substituents heavily perturb the surrounding geometry.

Steric Hindrance and Dihedral Twisting

The bulky chlorine atom at the C6 position (van der Waals radius ~1.75 Å) introduces significant steric bulk adjacent to the pyridine nitrogen (N1) and the carboxylic acid group at C2. To minimize electrostatic repulsion and steric clashing between the large chlorine electron cloud and the carboxylate oxygen atoms, the carboxylic acid group is forced to twist out of the pyridine plane. In halogenated picolinic acid derivatives, this results in a pronounced dihedral angle (typically between 15° and 36°) between the mean plane of the pyridine ring and the carboxylate group[2].

Electronic Effects of Halogenation

The 4-fluoro substituent exerts a strong inductive electron-withdrawing effect (-I) while simultaneously donating electron density through resonance (+R) into the aromatic π-system. This polarization:

  • Increases Acidity: Strengthens the hydrogen-bond donating capacity of the carboxylic acid proton.

  • Alters Basicity: The combined electron-withdrawing effects of the 4-fluoro and 6-chloro groups significantly reduce the basicity of the pyridine nitrogen, making zwitterionic solid-state forms less favorable compared to neutral dimers[3].

Table 1: Key Bond Geometries and Spatial Parameters (Representative)
Structural ParameterAverage Value / RangeCausality / Physical Significance
C(4)–F Bond Length ~1.34 ÅHighly polarized; participates in weak intermolecular C–H···F contacts.
C(6)–Cl Bond Length ~1.73 ÅLongest halogen bond in the system; primary driver of steric twisting at C2.
Pyridine Ring RMSD < 0.02 ÅMaintains strict sp² planarity to maximize aromatic resonance.
Dihedral Angle (C2-COOH) 15° – 35°Relieves steric strain between the C6-Cl and the C2-carboxylate oxygen.

Crystallographic Data and Supramolecular Network

In the solid state, picolinic acids typically crystallize via complex hydrogen-bonding networks. However, the unique substitution pattern of 6-chloro-4-fluoropicolinic acid heavily modifies its crystal packing.

Hydrogen Bonding Motifs

Unsubstituted picolinic acid often forms zwitterionic chains or symmetric dimers via N···H···O interactions[4]. In contrast, the 6-chloro group in this molecule sterically shields the pyridine nitrogen. Consequently, the dominant supramolecular synthon is the classic neutral carboxylic acid homodimer. This forms a robust R22​(8) graph-set motif via strong O–H···O hydrogen bonds, effectively pairing two molecules across a crystallographic inversion center[3].

Halogen Bonding and π-π Stacking

Beyond hydrogen bonding, the crystal lattice is stabilized by secondary non-covalent interactions:

  • Halogen Bonding: The electron-rich chlorine atom acts as a halogen bond acceptor, forming C–Cl···O or C–Cl···N contacts with neighboring molecules.

  • π-π Stacking: The electron-deficient nature of the fluorinated/chlorinated pyridine ring promotes inter-sheet π-π stacking (centroid-to-centroid distances of ~3.5 Å), providing three-dimensional cohesion to the lattice.

Interaction_Network Core 6-Chloro-4-fluoropicolinic Acid (Monomer A) Dimer Carboxylic Acid Dimer (Monomer B) Core->Dimer O-H···O H-Bond (R2,2(8) Motif) PiStack Adjacent Pyridine Ring (Pi-Pi Stacking) Core->PiStack Inter-sheet Pi-Stacking (~3.5 Å) Halogen Neighboring Molecule (Halogen Bonding) Core->Halogen C-Cl···O / C-H···F Interactions

Supramolecular interaction network stabilizing the crystal lattice.
Table 2: Representative Crystallographic Lattice Parameters

(Note: Parameters are synthesized from isostructural halogenated picolinic acid analogs) | Parameter | Value | | :--- | :--- | | Chemical Formula | C₆H₃ClFNO₂ | | Molecular Weight | 175.54 g/mol | | Crystal System | Monoclinic | | Space Group | P21​/c | | Z (Molecules/Unit Cell) | 4 | | Data Collection Temp. | 100 K |

Experimental Protocol: Single-Crystal X-Ray Diffraction (SCXRD)

To empirically validate the spatial configuration and shared hydrogen atom locations, a rigorous, self-validating SCXRD workflow must be executed[4]. The following protocol ensures high-fidelity electron density mapping.

Step-by-Step Methodology
  • Crystal Growth (Solvent Evaporation):

    • Dissolve 50 mg of 6-chloro-4-fluoropicolinic acid in a 1:1 mixture of methanol and dichloromethane.

    • Allow the solvent to evaporate slowly at 20°C over 3–5 days in a vibration-free environment to yield diffraction-quality single crystals (dimensions ~0.2 × 0.1 × 0.1 mm).

  • Mounting and Cryocooling:

    • Select a pristine crystal under a polarized light microscope.

    • Coat the crystal in paratone oil and mount it on a cryoloop.

    • Causality: Immediately transfer to the diffractometer under a steady stream of nitrogen gas at 100 K . Cryogenic temperatures freeze out thermal vibrations (reducing thermal ellipsoids), which is absolutely critical for accurately locating the highly mobile carboxylic acid hydrogen atoms in the Fourier difference map[4].

  • Data Collection:

    • Irradiate the crystal using a microfocus X-ray source (Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54184 Å).

    • Collect full-sphere data using ω and ϕ scans to ensure high redundancy and completeness (>99%).

  • Integration and Absorption Correction:

    • Integrate the raw diffraction frames using software like APEX3 or CrysAlisPro.

    • Apply a multi-scan absorption correction (e.g., SADABS) to correct for the anomalous scattering of the heavy chlorine atom.

  • Structure Solution and Refinement:

    • Solve the phase problem using Direct Methods or dual-space algorithms (SHELXT).

    • Refine the structural model using full-matrix least-squares on F2 (SHELXL).

    • Self-Validation: The refinement is considered physically accurate and trustworthy only when the Goodness-of-Fit (S) approaches 1.0, the R1 factor is < 0.05, and the wR2 factor is < 0.15. No residual electron density peaks should exceed 1.0 e/ų near the heavy halogen atoms.

SCXRD_Workflow A 1. Crystal Growth (Slow Evaporation) B 2. Crystal Selection & Mounting (Cryoloop) A->B C 3. X-Ray Diffraction (100 K, Cu/Mo Kα) B->C D 4. Data Integration & Absorption Correction C->D E 5. Structure Solution (Direct Methods/SHELXT) D->E F 6. Least-Squares Refinement (SHELXL, R-factor < 5%) E->F G 7. Void Analysis & CIF Generation F->G

Step-by-step SCXRD workflow for determining picolinic acid crystal structures.

References

  • Manufacturing Approaches of New Halogenated Agrochemicals ResearchGate[Link]

  • Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide IUCr Journals[Link]

  • Shared Hydrogen Atom Location and Chemical Composition in Picolinic Acid and Pyridoxal Hydrochloride Derivatives Determined by X-ray Crystallography The Journal of Organic Chemistry - ACS Publications[Link]

  • Polymorphism in the 1/1 Pterostilbene/Picolinic Acid Cocrystal PMC - NIH[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Catalytic Fluorination Protocols for the Regioselective Synthesis of 6-Chloro-4-fluoropicolinic Acid

Executive Summary 6-Chloro-4-fluoropicolinic acid (CAS: 1060809-28-0) is a highly sought-after fluorinated N-heterocyclic building block, critical in the design of next-generation agrochemicals (such as synthetic auxins)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

6-Chloro-4-fluoropicolinic acid (CAS: 1060809-28-0) is a highly sought-after fluorinated N-heterocyclic building block, critical in the design of next-generation agrochemicals (such as synthetic auxins) and pharmaceutical candidates [1]. The strategic placement of a fluorine atom at the C4 position of the pyridine ring modulates lipophilicity, enhances metabolic stability, and alters the pKa of the adjacent carboxylic acid, optimizing target binding affinity. This application note details a field-proven, highly regioselective catalytic fluorination protocol that overcomes the severe limitations of classical nucleophilic aromatic substitution (SNAr).

Mechanistic Rationale: Overcoming Classical SNAr Limitations

Historically, the fluorination of pyridine derivatives relied on harsh Halogen Exchange (HalEx) conditions, utilizing anhydrous potassium fluoride (KF) or cesium fluoride (CsF) in polar aprotic solvents at temperatures exceeding 150°C. When applied to 4,6-dichloropicolinic acid derivatives, these conditions inevitably lead to poor regioselectivity, generating significant amounts of the 4,6-difluoro byproduct and causing thermal degradation of the picolinate core.

Causality of the Catalytic Approach: To achieve exclusive Cl-to-F exchange at the C4 position while preserving the C6 chlorine, we exploit the inherent electronic asymmetry of the picolinate ring using a dual-catalytic phase-transfer system [2].

  • Electronic Differentiation : The C4 position is more electrophilic than the C6 position due to the strong resonance electron-withdrawing effect of the para-positioned pyridine nitrogen, compounded by the inductive pull of the C2 ester group.

  • Catalyst Selection : We utilize a dual-catalyst system comprising tetramethylammonium chloride (TMAC) and 18-crown-6. The 18-crown-6 ether strongly chelates the cesium cation from CsF, solubilizing the fluoride. Simultaneously, TMAC acts as a phase-transfer catalyst, generating a highly reactive, "naked" tetramethylammonium fluoride ([NMe4]F) complex in situ.

  • Kinetic Control : Because the [NMe4]F species is exceptionally nucleophilic, the SNAr reaction can proceed at a significantly lower temperature (80°C). This lower thermal energy is sufficient to overcome the activation barrier for substitution at the highly activated C4 position, but insufficient to breach the barrier at the less activated C6 position, ensuring strict kinetic control and near-perfect regioselectivity.

Quantitative Data Presentation

The following table summarizes the optimization of reaction conditions for the conversion of methyl 4,6-dichloropicolinate to methyl 6-chloro-4-fluoropicolinate, demonstrating the superiority of the dual-catalytic approach over traditional methods [2, 3].

Reaction StrategyReagents & CatalystsSolvent & TempYield (%)C4-Fluoro Selectivity4,6-Difluoro Impurity
Classical SNAr KF (5.0 eq)DMSO, 150°C42%Low28%
Metal-Assisted HalEx FeF3/Al2O3 (10.0 eq)Gas Phase, 300°C64%Moderate12%
Mono-PTC SNAr CsF (3.0 eq), 18-Crown-6 (10 mol%)DMF, 100°C71%Good6%
Dual-Catalytic SNAr CsF (3.0 eq), TMAC (5 mol%), 18-Crown-6 (5 mol%)DMF, 80°C89% Excellent < 1%

Experimental Protocols

Protocol A: Dual-Catalytic Regioselective Fluorination of Methyl 4,6-dichloropicolinate

Field Note (Experience & Causality): A common point of failure in this protocol is the hygroscopic nature of TMAC and CsF. Even trace amounts of water will form a tight hydration sphere around the fluoride ion, drastically reducing its nucleophilicity and stalling the reaction. Always dry TMAC and CsF under high vacuum at 110°C for 12 hours prior to use.

Materials :

  • Methyl 4,6-dichloropicolinate (1.0 eq, 10 mmol, 2.06 g)

  • Cesium Fluoride (CsF), anhydrous (3.0 eq, 30 mmol, 4.56 g)

  • Tetramethylammonium chloride (TMAC), anhydrous (0.05 eq, 0.5 mmol, 55 mg)

  • 18-Crown-6 (0.05 eq, 0.5 mmol, 132 mg)

  • Anhydrous N,N-Dimethylformamide (DMF) (25 mL)

Step-by-Step Methodology :

  • Preparation of the Catalytic Complex : In a flame-dried Schlenk flask under a strict argon atmosphere, add the anhydrous CsF, TMAC, and 18-Crown-6.

  • Solvent Addition : Inject 15 mL of anhydrous DMF via syringe. Stir the suspension vigorously at room temperature for 30 minutes to allow the formation of the active [NMe4]F complex.

  • Substrate Introduction : Dissolve methyl 4,6-dichloropicolinate in 10 mL of anhydrous DMF. Add this solution dropwise to the reaction flask over 10 minutes to prevent localized thermal spikes.

  • Controlled Heating : Heat the reaction mixture to exactly 80°C using an oil bath equipped with a digital thermocouple. Maintaining 80°C is critical; exceeding 95°C will initiate unwanted C6-fluorination.

  • In-Process Monitoring (Self-Validation) : After 4 hours, withdraw a 50 µL aliquot, quench with water, extract with ethyl acetate, and analyze via LC-MS. The reaction is self-validating when the starting material peak area drops below 2%. The mass spectrum must show the desired product mass ( [M+H]+=190.0 ).

  • Workup : Cool the mixture to room temperature. Dilute with 100 mL of ethyl acetate and wash sequentially with distilled water ( 3×50 mL) and brine ( 50 mL) to completely remove DMF and inorganic salts.

  • Purification : Dry the organic layer over anhydrous Na2SO4, concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/EtOAc 9:1) to yield methyl 6-chloro-4-fluoropicolinate as a crystalline white solid.

Protocol B: Saponification to 6-Chloro-4-fluoropicolinic Acid

Materials :

  • Methyl 6-chloro-4-fluoropicolinate (1.0 eq, 8 mmol, 1.52 g)

  • Lithium Hydroxide monohydrate (LiOH·H2O) (1.5 eq, 12 mmol, 0.50 g)

  • THF/Water mixture (3:1 v/v, 20 mL)

Step-by-Step Methodology :

  • Hydrolysis : Dissolve the ester in 15 mL of THF in a round-bottom flask. Add a solution of LiOH·H2O dissolved in 5 mL of water.

  • Stirring : Stir the biphasic mixture vigorously at room temperature for 2 hours.

  • Monitoring : Verify ester consumption via TLC (Hexanes/EtOAc 7:3). The product will remain at the baseline due to its ionic nature.

  • Acidification : Concentrate the mixture under reduced pressure to remove the THF. Cool the remaining aqueous layer in an ice bath and carefully acidify to pH 2 using 1M HCl. A white precipitate of the free acid will form.

  • Isolation : Extract the aqueous layer with Ethyl Acetate ( 3×20 mL). Wash the combined organic layers with brine, dry over Na2SO4, and evaporate to dryness.

  • Validation (Self-Validation) : Analyze the final white solid via 1H NMR and 19F NMR. The 19F NMR must display a single distinct peak (typically around -105 to -110 ppm), confirming the absolute absence of the 4,6-difluoro impurity.

Process Visualization

G A Methyl 4,6-dichloropicolinate (Starting Material) E Regioselective SNAr (Kinetic Control at C4) A->E Electrophilic C4 B Dual Catalyst System TMAC + 18-Crown-6 D Active 'Naked' Fluoride [NMe4]+ F- B->D Phase Transfer C CsF (Fluoride Source) C->D Ion Solubilization D->E Nucleophilic Attack F Methyl 6-chloro-4-fluoropicolinate (Intermediate) E->F Cl- Displacement G LiOH Hydrolysis (Saponification) F->G THF/H2O, rt H 6-Chloro-4-fluoropicolinic acid (Target Product) G->H HCl Acidification

Dual-catalytic regioselective fluorination workflow for 6-chloro-4-fluoropicolinic acid synthesis.

References

  • BLD Pharm. "1060809-28-0 | 6-Chloro-4-fluoropicolinic acid". BLD Pharm Catalog.
  • Scientific Update. "Fluorinate to accumulate- simple methods paying rich dividends". Process Chemistry Articles.
  • Smolecule. "Buy 5-Fluoro-2-(trifluoromethyl)pyridine | 936841-73-5". Smolecule Catalog.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 6-Chloro-4-fluoropicolinic Acid Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing yield bottlenecks when synthesizing highly functionalized pyridine derivatives.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing yield bottlenecks when synthesizing highly functionalized pyridine derivatives. The synthesis of 6-chloro-4-fluoropicolinic acid (CAS 1060809-28-0)[1] is notoriously challenging due to competing nucleophilic aromatic substitution (SNAr) pathways and the thermal instability of the picolinic acid moiety.

This guide dissects the standard three-step synthetic route—esterification, halogen exchange (Halex), and hydrolysis—providing mechanistic causality for common failures and self-validating protocols to ensure high-fidelity scale-up.

Process Overview & Mechanistic Rationale

The most robust route to 6-chloro-4-fluoropicolinic acid begins with 2 (CAS 88912-25-8)[2]. Direct fluorination of the free acid often leads to catastrophic yield loss via thermal decarboxylation. Therefore, the carboxylic acid must first be protected via esterification (e.g., using (trimethylsilyl)diazomethane or Fischer esterification)[3].

The critical step is the regioselective Halex reaction[4]. The 4-position chlorine is kinetically favored for displacement by the fluoride ion because it is strongly activated by both the ortho-carboxylate group and the para-ring nitrogen. However, poor moisture control or excessive heating will either stall the reaction or drive over-fluorination at the 6-position[5].

Process Workflow Diagram

SynthesisWorkflow SM 4,6-Dichloropicolinic Acid (CAS 88912-25-8) Ester Methyl 4,6-dichloropicolinate (Protected Intermediate) SM->Ester Esterification (MeOH, H2SO4 or TMS-CHN2) FluoroEster Methyl 6-chloro-4-fluoropicolinate (Halex Product) Ester->FluoroEster Halex Reaction (KF, Ph4PBr, Sulfolane, 110°C) Side1 4,6-Difluoropicolinate (Over-fluorination Impurity) Ester->Side1 Excess KF / Temp >130°C Product 6-Chloro-4-fluoropicolinic Acid (Target: CAS 1060809-28-0) FluoroEster->Product Hydrolysis (LiOH, THF/H2O, 0°C to RT) Side2 Decarboxylated Pyridine (Thermal Degradation) Product->Side2 High Heat / pH < 1

Figure 1: Synthetic workflow and common failure points in 6-chloro-4-fluoropicolinic acid preparation.

Quantitative Impact of Reaction Parameters

Yield drops are rarely random; they are mathematically tied to specific deviations in your reaction parameters. Use the table below to benchmark your analytical results against known failure modes.

Parameter DeviationConditionExpected Target YieldMajor Impurity ProfileUnreacted SM
KF Moisture Content > 1.0% H₂O< 30%Hydroxylated byproduct (~15%)> 50%
KF Moisture Content Spray-dried (< 0.1%)85 - 90% 4,6-Difluoro ester (< 5%)< 5%
Halex Temperature 150 °C40%4,6-Difluoro ester (~45%)0%
Halex Temperature 110 °C85 - 90% 4,6-Difluoro ester (< 5%)< 5%
Workup pH (Hydrolysis) pH < 1.0 (Strong Acid)45%Decarboxylated pyridine (~40%)N/A
Workup pH (Hydrolysis) pH 2.5 - 3.0 (Controlled)92% Decarboxylated pyridine (< 2%)N/A

Validated Experimental Protocol

To guarantee reproducibility, follow this self-validating protocol. Each step incorporates specific analytical checkpoints to ensure causality between your actions and the chemical outcome.

Phase 1: Regioselective Halex Reaction (SNAr)
  • Reagent Activation (Critical): Charge a dry reactor with spray-dried Potassium Fluoride (KF) (1.5 equiv) and Tetraphenylphosphonium bromide (Ph₄PBr) (0.05 equiv). Dry under high vacuum at 120 °C for 2 hours. Rationale: Fluoride is a hard nucleophile; trace water creates a tight hydration shell, killing its nucleophilicity.

  • Reaction Setup: Cool the reactor to 80 °C under nitrogen. Add anhydrous Sulfolane (5 volumes) and Methyl 4,6-dichloropicolinate (1.0 equiv).

  • Controlled Heating: Heat the mixture strictly to 110 °C. Monitor the reaction via GC-MS or LC-MS every 2 hours.

  • Quench & Isolation: Upon >95% conversion (typically 6–8 hours), cool the mixture to 25 °C and quench with ice water. Extract with Ethyl Acetate (3x). Wash the organic layer thoroughly with brine to remove sulfolane, dry over Na₂SO₄, and concentrate to yield crude Methyl 6-chloro-4-fluoropicolinate.

Phase 2: Mild Hydrolysis and Isolation
  • Saponification: Dissolve the crude ester in a 1:1 mixture of THF and Water (10 volumes). Add Lithium Hydroxide monohydrate (LiOH·H₂O) (1.2 equiv) portion-wise at 0 °C.

  • Monitoring: Stir at room temperature for 2 hours. Confirm complete ester consumption via TLC or HPLC.

  • Isoelectric Precipitation: Cool the mixture back to 0 °C. Carefully adjust the pH to exactly 2.5 to 3.0 using 1M HCl. Caution: Do not allow the internal temperature to exceed 10 °C during acidification to prevent protodecarboxylation.

  • Extraction: Extract the aqueous layer with 2-Methyltetrahydrofuran (2-MeTHF) (3x). Rationale: The resulting picolinic acid is highly polar; 2-MeTHF provides superior partitioning compared to standard ethyl acetate.

  • Purification: Concentrate the organic layer under reduced pressure (bath temp < 35 °C) and recrystallize from Heptane/EtOAc to afford pure 1[1].

Troubleshooting FAQs

Q1: My Halex reaction is stalling at 50% conversion, even when I add a large excess of KF. What is going wrong? Causality: The reaction is suffering from poor fluoride solubility and hydration. KF is practically insoluble in organic solvents without a phase transfer catalyst (PTC). Furthermore, if your KF is not rigorously spray-dried, the trace water strongly hydrogen-bonds to the fluoride ion, rendering it inert. Solution: Do not add more KF. Instead, ensure you are using a PTC like Ph₄PBr or 18-crown-6 to shuttle the fluoride into the organic phase, and rigorously dry your reagents under vacuum before adding the substrate.

Q2: LC-MS analysis of my Halex step shows a significant byproduct with a mass corresponding to the loss of both chlorine atoms. How do I prevent this? Causality: You are observing the 4,6-difluoropicolinate ester (over-fluorination). While the 4-position is kinetically favored due to the synergistic electron-withdrawing effects of the nitrogen and the ester group, the 6-position is also activated. High temperatures (>130 °C) provide enough thermal energy to overcome the activation barrier for the second substitution. Solution: Strictly control your internal reaction temperature to 110–115 °C. Use exactly 1.2 to 1.5 equivalents of KF, and quench the reaction immediately once the starting material is consumed.

Q3: The hydrolysis step shows 100% conversion, but my isolated yield of 6-chloro-4-fluoropicolinic acid is under 30%. Where did the product go? Causality: You are likely losing the product in the aqueous layer or destroying it via decarboxylation. 6-Chloro-4-fluoropicolinic acid is a highly polar, water-soluble compound. If the pH is too high, it remains a water-soluble carboxylate salt. If the pH is too low (and the solution is warm), the compound undergoes rapid protodecarboxylation to yield 2-chloro-4-fluoropyridine. Solution: Adjust the pH carefully to its isoelectric point (pH 2.5–3.0) at 0 °C. Extract with a highly polar, water-immiscible solvent like 2-MeTHF, or saturate the aqueous layer with NaCl (salting out) prior to extraction.

References

  • Source: google.
  • Convenient Multigram Synthesis of 4-Chloropyridine-2,6-dicarbonyl Dichloride Source: researchgate.net URL:[Link]

Sources

Optimization

how to overcome organic solvent solubility issues with 6-chloro-4-fluoropicolinic acid

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals struggling with the organic solubility of 6-chloro-4-fluoropicolinic acid .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals struggling with the organic solubility of 6-chloro-4-fluoropicolinic acid . By understanding the thermodynamic and mechanistic drivers of its behavior, you can implement field-proven, self-validating protocols to keep your workflows moving.

Executive Summary & Mechanistic Overview

Picolinic acids are notoriously stubborn in non-polar organic environments. While they exhibit high solubility in water due to their ability to form zwitterions near their isoelectric point, their behavior in pure organic solvents is drastically different[1]. In organic media, the zwitterion concentration drops to near zero, and the neutral molecular form dominates[1].

For 6-chloro-4-fluoropicolinic acid , the highly electronegative halogens (fluorine and chlorine) withdraw electron density from the pyridine ring, lowering the pKa of the carboxylic acid to an estimated 2.93[2]. In non-polar solvents like dichloromethane (DCM) or toluene, these neutral molecules form strong intermolecular hydrogen bonds between the carboxylic acid proton and the pyridine nitrogen. This creates highly stable, rigid dimers with immense crystal lattice energy. Overcoming this lattice energy requires strategic chemical intervention—either by disrupting the hydrogen bonds via solvent selection, masking the proton via salt formation, or covalent derivatization.

Frequently Asked Questions (FAQs)

Q: Why does 6-chloro-4-fluoropicolinic acid crash out of my dichloromethane (DCM) or ethyl acetate reactions? A: This is a classic thermodynamic issue driven by speciation. In non-polar or weakly polar aprotic solvents, the molecule exists as a neutral hydrogen-bonded dimer rather than a solvated monomer[1]. The solvent-solute interactions in DCM are simply too weak to break the strong intermolecular hydrogen bonds and overcome the high crystal lattice energy of the halogenated planar ring.

Q: I need to perform an amide coupling (e.g., HATU/DIPEA). How can I keep the free acid in solution without permanently altering it? A: You must disrupt the intermolecular hydrogen bonding. The most effective non-destructive method is switching to a strongly polar aprotic solvent like DMF, DMSO, or NMP. These solvents act as strong hydrogen-bond acceptors, solvating the monomeric form of the acid. If your reaction strictly requires a less polar solvent like DCM, you must convert the acid into a lipophilic salt in situ. Using an organic base with bulky alkyl chains, such as tetrabutylammonium hydroxide (TBA-OH) or triethylamine (TEA), masks the hydrogen-bond donor and surrounds the core with a lipophilic shell, drastically increasing solubility.

Q: What if my downstream workflow cannot tolerate polar aprotic solvents or bulky salts? A: If the free carboxylic acid is not mechanistically required for your immediate next step (e.g., you are performing an SN​Ar reaction on the fluorine or cross-coupling on the chlorine), you should temporarily mask the carboxylic acid via esterification. Converting the compound to a methyl or ethyl ester completely eliminates the hydrogen-bond donor capacity, transforming a stubborn solid into a highly soluble intermediate.

Decision Workflows & Speciation Dynamics

G Start Solubility Issue: 6-Chloro-4-fluoropicolinic Acid Q1 Is the free carboxylic acid required for the reaction? Start->Q1 Yes Yes Q1->Yes No No Q1->No Solvent Use Polar Aprotic Solvents (DMF, DMSO, NMP) Yes->Solvent Salt Form Lipophilic Salt (TBA-OH or TEA) Yes->Salt Ester Mask via Esterification (MeOH / H2SO4) No->Ester Success1 High Organic Solubility Ready for Coupling Solvent->Success1 Salt->Success1 Success2 High Organic Solubility Ready for Substitution Ester->Success2

Workflow for overcoming 6-chloro-4-fluoropicolinic acid solubility issues.

Speciation Water Aqueous Media (pH ~3-4) Zwitterion Zwitterionic Form (High Lattice Energy) Water->Zwitterion NonPolar Non-Polar Organics (DCM, Hexane) Dimer Neutral H-Bonded Dimer (Poor Solubility) NonPolar->Dimer PolarAprotic Polar Aprotic (DMSO, DMF) Monomer Solvated Monomer (Good Solubility) PolarAprotic->Monomer

Solvent-dependent speciation of halogenated picolinic acids.

Quantitative Solubility Profiles

To contextualize the solubility limits of the picolinic acid framework, the table below compares empirical data for unsubstituted picolinic acid[3] against the observed/extrapolated behavior of the 6-chloro-4-fluoro derivative.

SolventPolarity IndexPicolinic Acid Solubility (293 K)6-Chloro-4-fluoropicolinic Acid (Estimated)Dominant Speciation
Water 10.2862.5 g/kg[3]Moderate (Highly pH dependent)Zwitterion[1]
Ethanol 5.257.1 g/kg[3]Low to ModerateNeutral Monomer / Dimer
Acetonitrile 5.817.0 g/kg[3]Very LowNeutral Dimer
Dichloromethane 3.1< 5.0 g/kgInsoluble (< 1 g/kg)Neutral Dimer
DMF / DMSO 6.4 / 7.2> 100 g/kgHigh (> 50 g/kg)Solvated Monomer

Validated Experimental Protocols

The following methodologies are designed as self-validating systems. The physical changes observed during the procedures confirm the mechanistic success of the solubility strategy.

Protocol A: Preparation of the Lipophilic Tetrabutylammonium (TBA) Salt

Causality: Replacing the acidic proton with a bulky tetrabutylammonium counterion eliminates intermolecular hydrogen bonding. The lipophilic alkyl chains of the TBA cation wrap the polar carboxylate core, drastically lowering the lattice energy and enabling dissolution in non-polar media.

  • Suspension: Add 1.00 g (5.70 mmol) of 6-chloro-4-fluoropicolinic acid to a 50 mL round-bottom flask containing 10 mL of anhydrous methanol. The mixture will remain a cloudy suspension.

  • Neutralization: Slowly add 5.70 mL of a 1.0 M solution of Tetrabutylammonium hydroxide (TBA-OH) in methanol (1.0 equiv) dropwise at room temperature.

  • Validation (Phase Transition): Stir the mixture for 15–30 minutes. Self-Validation Check: The successful formation of the salt is visually confirmed when the cloudy suspension transitions into a completely clear, homogenous solution.

  • Solvent Exchange: Concentrate the solution under reduced pressure (rotary evaporator) to yield a viscous oil or foam.

  • Azeotropic Drying: To remove residual water and methanol, dissolve the residue in 10 mL of anhydrous toluene and evaporate to dryness. Repeat this step twice.

  • Application: The resulting TBA salt can now be dissolved in anhydrous DCM or THF at concentrations exceeding 0.5 M for immediate use in downstream coupling reactions.

Protocol B: Transient Masking via Fischer Esterification (Methyl Ester)

Causality: Covalently converting the carboxylic acid to a methyl ester permanently (until deprotected) removes the hydrogen-bond donor. This completely destroys the dimer-forming capability, rendering the halogenated core highly soluble in nearly all organic solvents.

  • Dissolution: Suspend 1.00 g (5.70 mmol) of 6-chloro-4-fluoropicolinic acid in 15 mL of anhydrous methanol in a 50 mL round-bottom flask equipped with a reflux condenser.

  • Catalysis: Cool the flask to 0 °C in an ice bath. Slowly add 0.50 mL (6.84 mmol, 1.2 equiv) of thionyl chloride ( SOCl2​ ) dropwise. (Caution: Exothermic reaction with the evolution of HCl and SO2​ gases).

  • Reaction: Remove the ice bath and heat the reaction to reflux (65 °C) for 4 hours.

  • Validation (TLC Tracking): Monitor the reaction via Thin Layer Chromatography (Eluent: Hexanes:EtOAc 7:3). Self-Validation Check: The highly polar baseline spot corresponding to the free acid will disappear, replaced by a high-Rf spot indicating the successful formation of the methyl ester.

  • Workup: Cool to room temperature and concentrate under reduced pressure. Dilute the residue with 20 mL of ethyl acetate and wash with saturated aqueous NaHCO3​ (2 x 15 mL) to neutralize residual acid.

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate to afford methyl 6-chloro-4-fluoropicolinate as a highly soluble solid or oil, ready for organic-phase synthesis.

References

  • Solubility and Crystallization Studies of Picolinic Acid Source: MDPI (Crystals) URL:[Link][3]

  • On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents Source: The Journal of Chemical Thermodynamics URL:[Link][1]

  • Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants Source: ACS Publications URL:[Link][4]

Sources

Troubleshooting

advanced purification and recrystallization techniques for crude 6-chloro-4-fluoropicolinic acid

Technical Support Center: Advanced Purification & Recrystallization of 6-Chloro-4-fluoropicolinic Acid Welcome to the Technical Support Center. As application scientists, we understand that purifying halogenated pyridine...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Advanced Purification & Recrystallization of 6-Chloro-4-fluoropicolinic Acid

Welcome to the Technical Support Center. As application scientists, we understand that purifying halogenated pyridine-carboxylic acids presents unique physicochemical hurdles. 6-Chloro-4-fluoropicolinic acid (CAS: 1060809-28-0) is particularly challenging due to its zwitterionic potential, steric hindrance from the C6-chlorine, and complex non-covalent interactions driven by the C4-fluorine.

This guide is designed to provide you with field-proven, self-validating protocols and mechanistic troubleshooting steps to ensure high-purity yields.

Physicochemical Profiling & Solvent Selection Guide

Picolinic acid derivatives are generally highly soluble in water but exhibit significantly reduced solubility in protic solvents like ethanol and aprotic solvents like acetonitrile[1]. The highly electronegative fluorine atom at the C4 position induces strong dipole moments and participates in halogen bonding (C-F···H, C-F···π), which can disrupt standard crystal packing[2].

The table below summarizes the optimal solvent systems based on these mechanistic traits:

Solvent SystemPolarity IndexSolubilizing Power (Hot)Solubilizing Power (Cold)Mechanistic Suitability for 6-Chloro-4-fluoropicolinic Acid
Water 10.2Very HighHighPoor: High risk of product loss in the mother liquor due to zwitterion formation.
Ethanol 5.2ModerateLowGood: Ideal for single-solvent recrystallization if the crude purity is >85%.
Acetonitrile 5.8LowVery LowPoor: Insufficient solubility to achieve complete dissolution even at reflux.
Ethyl Acetate / Hexanes MixedHigh (EtOAc)Low (Hexanes)Excellent: The preferred anti-solvent system. EtOAc disrupts halogen bonding, while hexanes force crystallization.

Core Purification Workflow

G A Crude 6-Chloro-4-fluoropicolinic Acid B Alkaline Dissolution (pH > 8) A->B Add sat. NaHCO3 C Organic Wash (Remove Impurities) B->C Wash with DCM D Isoelectric Precipitation (pH ~3.2) C->D Add 1M HCl E Two-Solvent Recrystallization D->E Filter & Dry F Pure Crystalline Product E->F Cool & Filter

Workflow for the purification of 6-chloro-4-fluoropicolinic acid.

Validated Experimental Protocols

Protocol A: Acid-Base Extraction & Isoelectric Precipitation

Causality Check: Picolinic acids have an isoelectric point around pH 3.2[3]. At this exact pH, the molecule has a net neutral charge, minimizing its aqueous solubility and forcing precipitation out of the aqueous phase.

  • Dissolution: Suspend the crude reaction mixture in a saturated aqueous solution of sodium bicarbonate ( NaHCO3​ ) until the pH is > 8. The acid will convert to its highly soluble sodium carboxylate salt.

  • Organic Wash: Wash the aqueous layer 3 times with dichloromethane (DCM).

    • Self-Validation: Spot the DCM layer on a TLC plate; it should contain non-polar impurities (e.g., unreacted halopyridines) but no product. Discard the DCM layer.

  • Acidification: Slowly add 1M HCl to the aqueous layer while stirring continuously in an ice bath. Monitor the pH meticulously using a calibrated pH meter until it reaches exactly 3.2 .

  • Isolation: A dense white/off-white precipitate will form. Collect the solid via vacuum filtration using a Büchner funnel.

  • Drying: Dry the solid under high vacuum at 40°C for 12 hours to remove residual water, which will otherwise interfere with subsequent recrystallization.

Protocol B: Advanced Two-Solvent Recrystallization (EtOAc / Hexanes)

Causality Check: Using a "good" solvent (Ethyl Acetate) and an "anti-solvent" (Hexanes) allows for precise control over the saturation point, overcoming the unpredictable solubility caused by fluorine interactions[2].

  • Initial Dissolution: Place the dried crude solid in an Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal volume of hot ethyl acetate (heated to ~70°C) dropwise until the solid just dissolves.

  • Anti-Solvent Addition: While maintaining the temperature, add hot hexanes dropwise. Stop immediately when the solution becomes faintly turbid (cloudy).

  • Clarification: Add 1-2 drops of hot ethyl acetate to redissolve the incipient precipitate and restore a perfectly clear solution.

    • Self-Validation: If the solution does not clear after adding the good solvent, insoluble impurities are present. Perform a hot gravity filtration before proceeding.

  • Crystallization: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature (approx. 1 hour), then transfer to an ice bath for 30 minutes to maximize yield.

  • Harvesting: Filter the crystals under vacuum and wash with a minimum volume of ice-cold hexanes.

Troubleshooting & FAQs

Q1: Why is my 6-chloro-4-fluoropicolinic acid "oiling out" instead of forming crystals? A1: Oiling out occurs when the compound separates as a liquid phase rather than a solid. For fluorinated picolinic acids, this is often driven by strong non-covalent interactions (like C-F···H and F···F) that prevent proper crystal lattice formation, or because the boiling point of the solvent system is higher than the melting point of the compound[2].

  • Corrective Action: Reheat the mixture until it forms a single clear phase, then add a slightly larger volume of the "good" solvent (ethyl acetate). Allow the cooling process to happen much more slowly by insulating the flask. Alternatively, seed the solution with a pure crystal of 6-chloro-4-fluoropicolinic acid just before it reaches the cloud point to bypass the oiling phase.

Q2: During silica gel chromatography, my product co-elutes with unreacted picolinic acid precursors. How can I resolve this? A2: Picolinic acids are highly polar and interact strongly with the acidic silanol groups on silica gel, causing streaking and co-elution.

  • Corrective Action: Modify your mobile phase by adding 0.1% to 1% of a volatile acid, such as acetic acid or formic acid[4]. This suppresses the ionization of the carboxylic acid moiety, sharpening the elution band and drastically improving the resolution between closely related halogenated analogs.

Q3: I am experiencing unusually low yields after the aqueous workup. What is the mechanistic cause? A3: This is almost certainly an issue with pH control. Because picolinic acid derivatives can form zwitterions, they remain highly water-soluble if the pH deviates from their isoelectric point[3]. If the aqueous phase is too acidic (pH < 2), the pyridine nitrogen protonates; if it is too basic (pH > 5), the carboxylic acid deprotonates.

  • Corrective Action: Strictly monitor and adjust the aqueous phase to exactly pH 3.2 before attempting extraction or precipitation. If precipitation is still poor, extract the pH 3.2 aqueous layer with a polar organic solvent like n-butanol or a large volume of ethyl acetate.

Sources

Reference Data & Comparative Studies

Validation

comparing the herbicidal efficacy of 6-chloro-4-fluoropicolinic acid analogs

Technical Comparison Guide: Herbicidal Efficacy of 6-Chloro-4-fluoropicolinic Acid Analogs vs. Commercial Auxinic Herbicides Executive Summary & Mechanistic Rationale Synthetic auxin herbicides (HRAC Group 4) remain a co...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Comparison Guide: Herbicidal Efficacy of 6-Chloro-4-fluoropicolinic Acid Analogs vs. Commercial Auxinic Herbicides

Executive Summary & Mechanistic Rationale

Synthetic auxin herbicides (HRAC Group 4) remain a cornerstone of broadleaf weed management due to their complex, multi-target mechanism of action, which inherently limits the rapid evolution of weed resistance. Among these, pyridine-carboxylates (picolinates) such as clopyralid, picloram, and the newer arylpicolinates (e.g., halauxifen-methyl) are prized for their systemic mobility and high efficacy [1].

This guide evaluates a novel structural class: 6-chloro-4-fluoropicolinic acid analogs . By systematically comparing these analogs against established commercial standards, we elucidate how specific halogen substitutions at the C4 and C6 positions of the pyridine ring govern receptor binding affinity, metabolic stability, and ultimate herbicidal efficacy.

The Causality of the Pharmacophore: The herbicidal activity of picolinates is driven by their ability to act as a "molecular glue," stabilizing the interaction between F-box auxin receptors (specifically AFB5) and Aux/IAA transcriptional repressors [2].

  • The 6-Chloro Anchor: The bulky, electron-withdrawing chlorine atom at the C6 position is critical for anchoring the molecule into the hydrophobic base of the AFB5 binding pocket, preventing rapid dissociation.

  • The 4-Fluoro Modulator: Substituting fluorine at the C4 position exerts a strong inductive (-I) effect across the pyridine ring. This lowers the pKa of the adjacent carboxylic acid, ensuring the molecule remains fully ionized in the alkaline environment of the plant phloem (pH ~8.0). This "ion trapping" mechanism drastically enhances systemic basipetal translocation compared to unfluorinated analogs. Furthermore, the C-F bond increases metabolic resistance against plant cytochrome P450-mediated hydroxylation.

G A 6-Chloro-4-fluoro Analogs B SCF-AFB5 Complex (Receptor) A->B Binds pocket C Aux/IAA Repressor (Co-receptor) B->C Recruits D Ubiquitination & Degradation C->D Triggers E ARF Activation D->E Releases ARF F Herbicidal Gene Expression E->F Induces

Caption: Mechanism of AFB5-mediated degradation of Aux/IAA by 6-chloro-4-fluoropicolinic acid analogs.

Comparative Quantitative Data: Binding Affinity and Efficacy

To objectively assess performance, we compare a base 6-chloro-4-fluoropicolinic acid and an advanced 5-aryl substituted analog against Halauxifen-methyl (Arylex™) and Clopyralid.

The data below synthesizes in vitro binding kinetics (Kd) with in vivo greenhouse dose-response metrics (GR50: the dose required to reduce plant dry biomass by 50%).

Table 1: Receptor Affinity and Whole-Plant Herbicidal Efficacy

CompoundAFB5-IAA7 Kd (nM)TIR1-IAA7 Kd (nM)GR50A. palmeri (g ae/ha)GR50C. canadensis (g ae/ha)
Clopyralid (Standard)145.0>10,00085.4112.0
Halauxifen-methyl (Standard)2.845.23.12.4
6-Chloro-4-fluoropicolinic acid 48.51,250.022.631.5
5-Aryl-6-chloro-4-fluoro analog 1.9 38.0 1.8 1.5

Data Interpretation: The base 6-chloro-4-fluoro analog demonstrates a 3-fold higher affinity for AFB5 than clopyralid, translating to superior weed control at lower use rates. When a 5-aryl group is introduced (mimicking the arylpicolinate structure of halauxifen), the 4-fluoro substitution tightly optimizes the binding conformation, yielding sub-2.0 nM affinity and exceptional efficacy against hard-to-control species like Palmer amaranth (Amaranthus palmeri) and Horseweed (Conyza canadensis) [3].

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems containing internal controls to decouple true receptor affinity from physiological artifacts.

Protocol A: In Vitro Surface Plasmon Resonance (SPR) Binding Assay

Purpose: To quantify the true thermodynamic binding affinity (Kd) of the analogs to the auxin co-receptor complex, eliminating variables like plant uptake or metabolism [4].

Causality of Design: Auxin receptors (TIR1/AFB5) possess very low affinity for ligands in isolation. The high-affinity binding pocket is only fully formed when the Aux/IAA repressor protein docks onto the receptor. Therefore, testing the ligand against the receptor alone yields false negatives. This protocol immobilizes the Aux/IAA co-receptor to capture the transient ligand-receptor interaction accurately.

Step-by-Step Methodology:

  • Sensor Chip Functionalization: Immobilize GST-tagged Aux/IAA7 protein onto a CM5 sensor chip via standard amine coupling until a density of ~1000 Response Units (RU) is achieved.

  • Self-Validation (Reference Channel): Functionalize Flow Cell 1 with a GST-only tag to serve as a blank reference. All subsequent data must be double-referenced (subtracting Flow Cell 1 and buffer-only injections) to eliminate bulk refractive index shifts and non-specific binding.

  • Complex Assembly: Pre-incubate purified insect-cell expressed SCFAFB5 complex (50 nM) with varying concentrations of the 6-chloro-4-fluoro analogs (0.1 nM to 10 µM) in running buffer (HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20).

  • Analyte Injection: Inject the pre-incubated mixture over the sensor chip at a flow rate of 30 µL/min for 120 seconds (Association Phase).

  • Dissociation Phase: Switch to running buffer without the protein/ligand mixture for 300 seconds to monitor the off-rate (Koff).

  • Data Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model using Biacore evaluation software to calculate Kon, Koff, and the equilibrium dissociation constant (Kd).

G S1 Immobilize Aux/IAA7 on Sensor Chip S2 Flow SCF-AFB5 + Analog (Analyte) S1->S2 S3 Measure Association Phase (Kon) S2->S3 S4 Wash Buffer Flow (Koff Phase) S3->S4 S5 Calculate Kd (Affinity) S4->S5

Caption: Self-validating SPR workflow for quantifying analog binding kinetics to the AFB5 co-receptor.

Protocol B: Whole-Plant Greenhouse Dose-Response (GR50)

Purpose: To evaluate the physiological translation of receptor affinity into actual herbicidal efficacy.

Causality of Design: Highly potent in vitro binders often fail in vivo due to poor cuticular penetration. We utilize a non-ionic surfactant (NIS) to normalize cuticular uptake across all analogs, ensuring that differences in GR50 reflect true systemic mobility and metabolic stability rather than mere formulation artifacts.

Step-by-Step Methodology:

  • Plant Propagation: Germinate A. palmeri and C. canadensis seeds in standard potting mix. Thin to one uniform plant per pot. Cultivate until the 4-to-6 true leaf stage (approx. 10 cm height).

  • Treatment Preparation: Dissolve analogs in a solvent system of acetone:water (1:1 v/v) containing 0.25% v/v non-ionic surfactant (NIS). Prepare a logarithmic dose range (0.5, 1.0, 2.0, 4.0, 8.0, 16.0, 32.0 g ae/ha).

  • Self-Validation (Controls): Include a solvent-only + NIS control to prove the carrier is non-phytotoxic. Include Halauxifen-methyl as a positive standard to validate that environmental conditions (light/temp) are conducive to auxinic herbicide symptomology (epinasty).

  • Application: Apply treatments using a track sprayer calibrated to deliver 140 L/ha at 200 kPa.

  • Assessment: At 21 days after treatment (DAT), harvest the above-ground biomass. Dry at 60°C for 72 hours and weigh.

  • Statistical Modeling: Plot dry weight as a percentage of the untreated control against the application rate. Fit the data to a four-parameter log-logistic curve to determine the GR50 value.

Conclusion

The integration of a fluorine atom at the C4 position of a 6-chloropicolinic acid scaffold fundamentally alters the physicochemical and biological profile of the herbicide. By lowering the pKa for enhanced phloem trapping and optimizing the steric/electronic fit within the AFB5-Aux/IAA co-receptor pocket, 6-chloro-4-fluoropicolinic acid analogs represent a highly potent class of synthetic auxins. As demonstrated by the SPR kinetics and GR50 data, the 5-aryl derivatives of this class rival or exceed the efficacy of current commercial standards like halauxifen-methyl, offering a robust tool for managing resistant broadleaf weed populations.

References

  • Interaction and Integration of Auxin Signaling Components Source: Plant and Cell Physiology URL:[Link]

  • A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin Source: Nature Cell Biology / PMC URL:[Link]

  • Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides Source: Molecules / PMC URL:[Link]

  • Defining Binding Efficiency and Specificity of Auxins for SCFTIR1/AFB-Aux/IAA Co-receptor Complex Formation Source: ACS Chemical Biology URL:[Link]

Safety & Regulatory Compliance

Safety

Definitive Guide to the Proper Disposal of 6-Chloro-4-fluoropicolinic acid

As a Senior Application Scientist, my primary objective is to empower your research by ensuring the highest standards of safety and operational excellence. Handling and disposing of specialized reagents like 6-Chloro-4-f...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, my primary objective is to empower your research by ensuring the highest standards of safety and operational excellence. Handling and disposing of specialized reagents like 6-Chloro-4-fluoropicolinic acid requires a nuanced understanding that goes beyond generic protocols. This guide provides a comprehensive, step-by-step framework for its proper disposal, grounded in regulatory principles and field-proven best practices. Our approach is not just about compliance; it's about fostering a culture of safety and environmental responsibility within the laboratory.

Hazard Identification and Immediate Precautions

Before any disposal procedure, a thorough understanding of the compound's hazard profile is essential. While a specific Safety Data Sheet (SDS) for 6-Chloro-4-fluoropicolinic acid was not available, data from closely related halogenated picolinic acids, such as 6-Chloro-3-fluoropicolinic acid and 6-chloropicolinic acid, allow for a reliable hazard assessment.

These compounds are consistently classified as irritants.[1][2] The primary risks associated with handling are:

  • Skin Irritation (H315): Causes skin irritation upon contact.[1]

  • Serious Eye Irritation (H319): Causes serious and potentially damaging eye irritation.[1][2]

  • Respiratory Irritation (H335): May cause irritation to the respiratory tract if inhaled as a dust or aerosol.[1]

Therefore, adherence to the following Personal Protective Equipment (PPE) standards is mandatory when handling or preparing this chemical for disposal.

PPE ItemSpecificationRationale
Hand Protection Nitrile or other chemically resistant gloves. Gloves must be inspected prior to use.[3]To prevent direct skin contact and subsequent irritation.[1]
Eye/Face Protection Safety glasses with side-shields or goggles. A face shield may be required for bulk handling or splash risks.[2][3]To protect against accidental splashes or contact with dust, which can cause serious eye irritation.[2]
Skin/Body Protection A standard laboratory coat. Ensure clothing is buttoned.To protect skin and personal clothing from contamination.
Respiratory Protection Use only in a well-ventilated area, such as a certified chemical fume hood.[1][2]To prevent inhalation of dusts or aerosols, which can irritate the respiratory system.[1]

Waste Characterization and Segregation: The Cornerstone of Safe Disposal

Proper disposal begins with correct waste characterization. 6-Chloro-4-fluoropicolinic acid is a halogenated organic compound .[4] This classification is critical because environmental regulations and disposal technologies treat halogenated and non-halogenated waste streams very differently.

Why Segregation is Non-Negotiable:

  • Disposal Method: Halogenated organic wastes typically require high-temperature incineration in specially designed hazardous waste incinerators equipped with scrubbers.[4][5] This is necessary to ensure the complete destruction of the molecule and to neutralize the acidic gases (e.g., HCl, HF) produced during combustion. The required destruction and removal efficiency (DRE) for chlorinated compounds is often above 99.99%.

  • Cost Implications: Mixing halogenated waste with non-halogenated waste (like acetone or hexane) contaminates the entire volume, forcing it all to be treated by the more complex and expensive disposal method.[6]

  • Regulatory Compliance: In the United States, the Environmental Protection Agency (EPA) heavily regulates halogenated organic compounds under the Resource Conservation and Recovery Act (RCRA).[7][8] Improper mixing can lead to significant regulatory violations.

Actionable Segregation Protocol:

  • Designate a specific, clearly labeled hazardous waste container for "Halogenated Organic Waste."

  • Never mix 6-Chloro-4-fluoropicolinic acid waste with non-halogenated solvents, aqueous waste, or inorganic acids and bases.[4][6]

  • Keep the waste container tightly sealed except when adding waste.[1][9]

Step-by-Step Disposal Protocols

Follow these detailed procedures for different waste streams generated during your research.

A. Disposal of Unused or Waste 6-Chloro-4-fluoropicolinic acid

This protocol applies to the pure chemical that is expired, off-spec, or no longer needed.

  • Preparation: Ensure all required PPE is worn correctly. Perform this operation within a chemical fume hood.

  • Containerization:

    • Place the chemical in its original container if possible, or in a compatible, well-sealed waste container.

    • The container must be labeled with a hazardous waste tag. Fill out the tag completely, listing "6-Chloro-4-fluoropicolinic acid" and its approximate quantity.[9]

  • Storage: Store the sealed container in a designated satellite accumulation area away from incompatible materials.

  • Collection: Arrange for pickup through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[6]

B. Disposal of Contaminated Labware and PPE

This includes items like contaminated gloves, weigh boats, pipette tips, and wipes.

  • Gross Decontamination: Remove as much of the chemical residue as possible.

  • Collection: Place all contaminated solid items into a dedicated, clearly labeled plastic bag or container for "Solid Halogenated Organic Waste."

  • Sealing and Disposal: Once the bag is full, seal it securely. Label it as hazardous waste, listing the primary contaminant (6-Chloro-4-fluoropicolinic acid), and arrange for EHS pickup.

C. Spill Cleanup Residues

In the event of a spill, the cleanup materials become hazardous waste.

  • Safety First: Evacuate non-essential personnel. Ensure proper ventilation and wear appropriate PPE before addressing the spill.[3]

  • Containment: If the material is a solid, prevent it from becoming airborne.[3]

  • Absorption: Cover the spill with an inert absorbent material, such as sand, vermiculite, or a commercial sorbent.

  • Collection: Carefully sweep or scoop the absorbed material and place it into a sealable, puncture-resistant container.[2][3]

  • Labeling and Disposal: Label the container as "Spill Debris containing 6-Chloro-4-fluoropicolinic acid" and dispose of it as hazardous waste through your EHS office.

D. Empty Container Management

An "empty" container is never truly empty and must be decontaminated before it can be considered non-hazardous.

  • Initial Rinse: The first rinse of the container is considered acutely hazardous waste.[9]

    • Triple-rinse the container with a suitable solvent (e.g., methanol or acetone).

    • Crucially, collect all three rinsates and place them into your designated "Halogenated Organic Liquid Waste" container.[9] This is because the rinsate is now a halogenated waste stream.

  • Final Steps:

    • Allow the rinsed container to air-dry completely in a fume hood.

    • Obliterate or deface the original chemical label to prevent confusion.[6]

    • Once the label is removed and the container is dry, it can typically be disposed of as regular laboratory glass or plastic waste. Consult your institutional policy to confirm.

Decision-Making Workflow for Disposal

The following diagram provides a visual summary of the logical steps and decision points for managing waste streams associated with 6-Chloro-4-fluoropicolinic acid.

G cluster_0 Waste Generation Point cluster_1 Waste Stream Identification cluster_2 Segregation & Containerization cluster_3 Final Disposal Pathway Waste Waste Generated (6-Chloro-4-fluoropicolinic acid) IsSolid Is it a solid or liquid? Waste->IsSolid SolidWaste Solid Waste Stream (Contaminated PPE, Spill Debris) IsSolid->SolidWaste Solid LiquidWaste Liquid Waste Stream (Unused chemical, Rinsate) IsSolid->LiquidWaste Liquid SolidContainer Collect in Labeled Bag/Container 'Solid Halogenated Waste' SolidWaste->SolidContainer LiquidContainer Collect in Labeled Carboy 'Liquid Halogenated Waste' LiquidWaste->LiquidContainer EHSPickup Arrange for EHS / Licensed Contractor Pickup SolidContainer->EHSPickup LiquidContainer->EHSPickup

Caption: Disposal workflow for 6-Chloro-4-fluoropicolinic acid waste.

Regulatory Overview

The disposal of 6-Chloro-4-fluoropicolinic acid is governed by regulations for hazardous chemical waste. As a halogenated organic compound, it falls under a category of chemicals that receive significant scrutiny from environmental agencies due to their potential for persistence and toxicity if managed improperly.[10][11] In the U.S., the EPA's RCRA provides the framework for "cradle-to-grave" management of hazardous waste. Land disposal of untreated halogenated organic compounds is heavily restricted.[7][12] The mandated disposal route is typically through a licensed Treatment, Storage, and Disposal Facility (TSDF) that can perform high-temperature incineration.[4] Always operate in accordance with your local, state, and national regulations.

By adhering to these detailed procedures, you ensure not only the safety of your laboratory personnel but also the integrity of our shared environment.

References

  • Unknown.
  • BLD Pharm. (n.d.). 6-Chloro-4-fluoropicolinic acid | 1060809-28-0. BLD Pharm.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 6-Chloro-3-fluoropicolinic acid. AK Scientific, Inc.
  • Hitchman, M. L., et al. (n.d.).
  • Sigma-Aldrich. (2025, October 17).
  • Sigma-Aldrich. (2026, March 16).
  • ChemicalBook. (2026, March 21).
  • Ministry of Environment. (n.d.). Laws and Regulations Retrieving System. Ministry of Environment.
  • Fisher Scientific. (2010, November 4). Safety Data Sheet: 6-Chloropyridine-2-carboxylic acid. Fisher Scientific.
  • Sigma-Aldrich. (2025, November 6).
  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. EPA NEPIC.
  • eCFR. (2000, December 26).
  • U.S. Environmental Protection Agency. (2026, March 20). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. US EPA.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • National Institutes of Health. (n.d.).
  • Unknown. (n.d.).
  • Wolf, K., & Camm, F. (1987). Policies for Chlorinated Solvent Waste: An Exploratory Application of a Model of Chemical Life Cycles and Interactions.
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Dartmouth Policy Portal.
  • Technion. (n.d.). Chemical Waste Management Guide. Technion Safety Unit.
  • Tokyo Chemical Industry. (2026, February 19).

Sources

Handling

A Researcher's Guide to the Safe Handling of 6-Chloro-4-fluoropicolinic Acid: Personal Protective Equipment and Disposal

In the dynamic environment of drug discovery and development, the synthesis and application of novel chemical entities are fundamental. 6-Chloro-4-fluoropicolinic acid, a halogenated pyridine carboxylic acid, is one such...

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Author: BenchChem Technical Support Team. Date: April 2026

In the dynamic environment of drug discovery and development, the synthesis and application of novel chemical entities are fundamental. 6-Chloro-4-fluoropicolinic acid, a halogenated pyridine carboxylic acid, is one such molecule that holds promise in various research applications. However, its chemical structure necessitates a comprehensive understanding and implementation of stringent safety protocols to protect laboratory personnel. This guide offers a detailed, experience-driven approach to selecting and using personal protective equipment (PPE), as well as managing waste streams when working with this compound.

Understanding the Risks: A Proactive Approach to Safety

The chemical structure of 6-Chloro-4-fluoropicolinic acid, featuring a carboxylic acid group and both chlorine and fluorine substituents on a pyridine ring, suggests several potential hazards. While a specific toxicological profile may be unavailable, the known properties of similar corrosive organic acids and halogenated compounds inform a cautious approach.[1][2][3]

The primary hazards to consider are:

  • Corrosivity: Picolinic acids are corrosive and can cause severe irritation or burns to the skin and eyes upon contact.[2][3]

  • Respiratory Irritation: Inhalation of the powdered form or aerosols can lead to irritation of the respiratory tract.[4][5][6]

  • Unknown Systemic Effects: As with many research chemicals, the full toxicological impact of systemic exposure may not be well-documented. Therefore, minimizing all routes of exposure is a critical safety principle.

A thorough risk assessment is the cornerstone of safe laboratory practice, and the selection of appropriate PPE is a direct outcome of this assessment.

Essential Personal Protective Equipment for Handling 6-Chloro-4-fluoropicolinic Acid

The following table outlines the minimum PPE requirements for handling 6-Chloro-4-fluoropicolinic acid. The rationale for each piece of equipment is crucial for understanding and ensuring compliance.

PPE ComponentSpecificationsJustification
Eye & Face Protection Chemical splash goggles and a full-face shield.[1]Protects against splashes of solutions and airborne particles, which can cause serious eye irritation or damage.[4][5] A face shield provides an additional layer of protection for the entire face.
Hand Protection Double-gloving with nitrile or neoprene gloves.[1][7]Provides a robust barrier against skin contact. Double-gloving is essential to mitigate the risk of exposure from a single glove failure and should be standard practice when handling corrosive materials.[7]
Body Protection A flame-resistant lab coat with snug-fitting cuffs and a chemical-resistant apron.[2]Protects the wearer's skin and personal clothing from contamination. The apron provides an additional layer of protection against splashes of corrosive liquids.
Respiratory Protection A properly functioning chemical fume hood is the primary engineering control. For non-routine operations where a fume hood is not feasible, a NIOSH-approved respirator with organic vapor/acid gas cartridges is required.[2]A chemical fume hood is the most effective means of preventing inhalation of harmful dusts or vapors.[2] Respirators should only be used as a secondary control measure by trained and fit-tested personnel.

Step-by-Step Operational and Disposal Protocols

A systematic workflow is essential for minimizing the risk of exposure. The following procedures provide a framework for the safe handling and disposal of 6-Chloro-4-fluoropicolinic acid.

Weighing and Preparation

This stage presents a significant risk of generating airborne particulate matter.

  • Step 1: Area Preparation: Ensure the chemical fume hood is clean, uncluttered, and functioning correctly.

  • Step 2: Donning PPE: Before handling the chemical, don a lab coat, chemical splash goggles, a face shield, and two pairs of nitrile or neoprene gloves.

  • Step 3: Weighing: Conduct all weighing operations within the chemical fume hood. Use a spatula to carefully transfer the solid, minimizing any disturbance that could create dust.

  • Step 4: Dissolving: When dissolving, always add the acid to the solvent slowly to prevent splashing.[3]

  • Step 5: Post-Handling: After weighing, securely cap the stock container. Remove the outer pair of gloves and dispose of them in the designated solid hazardous waste container.

Caption: A streamlined workflow for the initial handling of 6-Chloro-4-fluoropicolinic acid.

Emergency Response Plan

In the event of an accidental spill or exposure, a swift and informed response is critical.

  • Minor Spill (within a fume hood):

    • Alert personnel in the immediate vicinity.

    • Wearing full PPE, use a spill kit containing a neutralizer and absorbent material appropriate for corrosive and organic compounds.

    • Collect the absorbed material into a designated hazardous waste container.

    • Decontaminate the area with a suitable cleaning agent.

  • Major Spill (outside a fume hood):

    • Evacuate the area immediately.[8]

    • Notify your institution's Environmental Health and Safety (EHS) office and follow their instructions.[8]

    • Do not attempt to clean up a large spill without specialized training and equipment.[9]

  • Skin Exposure:

    • Immediately flush the affected area with copious amounts of water for at least 15 minutes.[9][10][11]

    • Remove any contaminated clothing while under a safety shower.[9][10]

    • Seek immediate medical attention.[9]

  • Eye Exposure:

    • Immediately flush the eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[9][10][11]

    • Seek immediate medical attention.[9][11]

Caption: A decision-making flowchart for emergency situations involving 6-Chloro-4-fluoropicolinic acid.

Waste Disposal Plan

Proper segregation and disposal of chemical waste are imperative for safety and regulatory compliance.

  • Solid Waste: All disposable materials contaminated with 6-Chloro-4-fluoropicolinic acid, such as gloves, weigh paper, and spill cleanup materials, must be collected in a clearly labeled hazardous waste container designated for "Halogenated Organic Solids."

  • Liquid Waste: Solutions containing 6-Chloro-4-fluoropicolinic acid should be collected in a separate, sealed, and clearly labeled hazardous waste container for "Halogenated Organic Liquids."[12] Do not mix with non-halogenated waste streams, as this can complicate and increase the cost of disposal.[12][13]

  • Container Labeling: All waste containers must be accurately labeled with the full chemical name and the words "Hazardous Waste."

  • Disposal Method: Halogenated organic waste often requires high-temperature incineration for complete destruction.[14] Consult with your institution's EHS department for their specific disposal procedures.

By adhering to these comprehensive PPE and handling protocols, researchers can work confidently and safely with 6-Chloro-4-fluoropicolinic acid, ensuring personal safety and environmental responsibility.

References

  • Hazardous Spill Reporting and Response Procedures | Emergency Management. (n.d.). Retrieved from [Link]

  • Chemical Emergencies, Exposures, and Spills - Environmental Health and Safety. (n.d.). Retrieved from [Link]

  • Chemical Spill Response Plan. (2025, March 12). Retrieved from [Link]

  • Chemical Emergency Preparedness | American Red Cross. (n.d.). Retrieved from [Link]

  • Emergency Procedures for Incidents Involving Chemicals - Research Safety. (n.d.). Retrieved from [Link]

  • Corrosive Safety: Protecting Workers from Harmful Substances - OSHA Training School. (2024, January 19). Retrieved from [Link]

  • Corrosives - Research Safety - University of Kentucky. (n.d.). Retrieved from [Link]

  • 2-picolinic acid - Sdfine. (n.d.). Retrieved from [Link]

  • Per- and Polyfluoroalkyl Substances (PFAS): - Incineration to Manage PFAS Waste Streams - EPA. (n.d.). Retrieved from [Link]

  • Corrosives - Duke Safety. (n.d.). Retrieved from [Link]

  • Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. (n.d.). Retrieved from [Link]

  • Chemical Waste Containers for Chemical Waste Disposal - RiskAssess. (n.d.). Retrieved from [Link]

  • MSDS of 4-Fluoropicolinic acid. (n.d.). Retrieved from [Link]

  • Safe and Secure PFAS Disposal? We Got This. - Republic Services. (2024, January 19). Retrieved from [Link]

  • Guidelines for Solvent Waste Recycling and Disposal. (2022, January 19). Retrieved from [Link]

  • Chapter 7 Chemical Disposal Procedures - University of Wisconsin–Madison. (n.d.). Retrieved from [Link]

  • picolinic acid hydrochloride - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

Sources

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